molecular formula C12H18ClN B13253384 [1-(3-Chlorophenyl)ethyl](2-methylpropyl)amine

[1-(3-Chlorophenyl)ethyl](2-methylpropyl)amine

Cat. No.: B13253384
M. Wt: 211.73 g/mol
InChI Key: MHJIIDPTPOWCHE-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)ethylamine: is an organic compound with the molecular formula C12H18ClN and a molecular weight of 211.73 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to an ethyl chain, which is further connected to a methylpropylamine group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)ethylamine typically involves the reaction of 3-chlorophenylacetonitrile with isobutylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of 1-(3-Chlorophenyl)ethylamine may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound and allows for efficient scaling up of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness:

Biological Activity

1-(3-Chlorophenyl)ethylamine, commonly referred to as a substituted ethylamine, is notable for its potential biological activities due to its structural features. This compound, characterized by a chlorophenyl group and an ethylamine moiety, may exhibit various pharmacological properties that warrant detailed investigation.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C12_{12}H16_{16}ClN
  • Molecular Weight : 219.72 g/mol

The presence of the chlorophenyl group suggests potential interactions with biological receptors, possibly influencing neurotransmitter systems.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities. The potential activities of 1-(3-Chlorophenyl)ethylamine may include:

  • Antidepressant Effects : Compounds with ethylamine structures are frequently investigated for their antidepressant properties.
  • Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine.
  • Antimicrobial Properties : Similar compounds have shown efficacy against various microbial strains.

Comparative Analysis with Related Compounds

To better understand the biological activity of 1-(3-Chlorophenyl)ethylamine, a comparison with structurally related compounds is useful. The following table summarizes the properties and activities of selected analogs:

Compound NameStructure FeaturesBiological Activity
1-(3-Chlorophenyl)-N,N-dimethylamineDimethyl substitution on nitrogenAntidepressant effects
1-(4-Chlorophenyl)-N,N-diethylamineDiethyl substitution on nitrogenAntimicrobial properties
1-(3-Bromophenyl)-N-ethylamineBrominated phenyl groupPotential anticancer activity

This table illustrates how variations in substituents can lead to diverse biological activities, indicating that 1-(3-Chlorophenyl)ethylamine may have unique therapeutic potentials.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds. For example:

  • Antidepressant Activity : A study demonstrated that ethylamines could enhance serotonin levels in the brain, suggesting a mechanism for their antidepressant effects. The specific role of the chlorophenyl group in modulating receptor interactions remains a focus for further research.
  • Neurotransmitter Interaction : Research involving related compounds has shown modulation of α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neuroprotection. This suggests that 1-(3-Chlorophenyl)ethylamine may also act as an allosteric modulator at these receptors.
  • Antimicrobial Studies : A comparative analysis of structurally similar amines indicated significant antimicrobial activity against various pathogens, supporting the hypothesis that 1-(3-Chlorophenyl)ethylamine might exhibit similar effects.

Properties

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

N-[1-(3-chlorophenyl)ethyl]-2-methylpropan-1-amine

InChI

InChI=1S/C12H18ClN/c1-9(2)8-14-10(3)11-5-4-6-12(13)7-11/h4-7,9-10,14H,8H2,1-3H3

InChI Key

MHJIIDPTPOWCHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(C)C1=CC(=CC=C1)Cl

Origin of Product

United States

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